

Application Notes: Peptide Labeling with DBCO-NHCO-PEG4-acid

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Compound of Interest

Compound Name: **DBCO-NHCO-PEG4-acid**

Cat. No.: **B606958**

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Introduction

DBCO-NHCO-PEG4-acid is a heterobifunctional linker designed for the precise modification of peptides and other amine-containing biomolecules. It incorporates three key functional elements: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for conjugation. This reagent is an invaluable tool in bioconjugation, drug development, and materials science, enabling the stable and efficient linkage of molecules under mild, biocompatible conditions.[1][2][3]

The core of its utility lies in the DBCO moiety, a strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[1][5] The absence of a cytotoxic copper(I) catalyst, required in traditional click chemistry, makes this method ideal for applications involving live cells or sensitive biomolecules.[6]

Key Features and Advantages

- **Biocompatibility:** The copper-free SPAAC reaction occurs rapidly at physiological pH and temperature, preserving the structure and function of sensitive peptides.[3][6]
- **High Chemosselectivity:** The DBCO group reacts exclusively with azides, ensuring precise and targeted conjugation with minimal off-target reactions.[3][5]

- Enhanced Solubility and Reduced Immunogenicity: The hydrophilic PEG4 spacer improves the water solubility of the DBCO moiety and the resulting conjugate, which can reduce aggregation and minimize non-specific binding.[2][4][7]
- Versatile Amine-Reactivity: The terminal carboxylic acid can be activated to react with primary amines (e.g., the N-terminus or lysine side chains of a peptide), forming a stable amide bond.[2][3] This provides a versatile handle for introducing the DBCO group onto a wide range of biomolecules.[8]
- Stable Linkage: The reaction between the activated acid and an amine forms a robust amide bond, while the subsequent SPAAC reaction forms an irreversible triazole linkage, ensuring the stability of the final conjugate.[2][5]

Applications

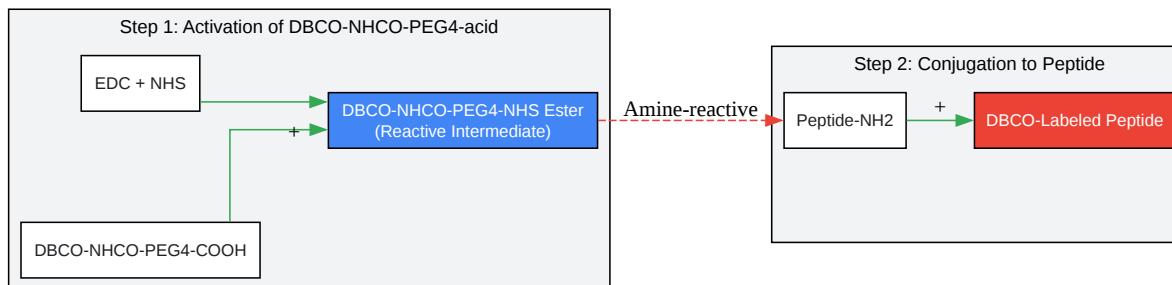
The unique properties of **DBCO-NHCO-PEG4-acid** make it suitable for a broad array of applications in research and drug development:

- Antibody-Drug Conjugates (ADCs): Peptides labeled with DBCO can be conjugated to azide-modified antibodies to create targeted therapeutic agents.[9]
- PROTAC Synthesis: The PEG linker is valuable in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[2]
- Molecular Imaging and Diagnostics: Peptides can be labeled with DBCO and subsequently clicked to azide-containing imaging agents (e.g., fluorophores, radiolabels) for tracking and diagnostic purposes.[5]
- Drug Delivery and Targeting: DBCO-labeled peptides can be attached to azide-modified drug delivery systems, such as nanoparticles or liposomes, to enhance targeting and efficacy.[10][11]
- Surface Functionalization: Immobilization of peptides onto surfaces or hydrogels for applications in biosensors and advanced materials.[5][9]

Experimental Protocols

This section provides a detailed protocol for labeling an amine-containing peptide with **DBCO-NHCO-PEG4-acid**. The process involves two main stages: (1) activation of the carboxylic acid group on the DBCO linker and (2) conjugation to the peptide.

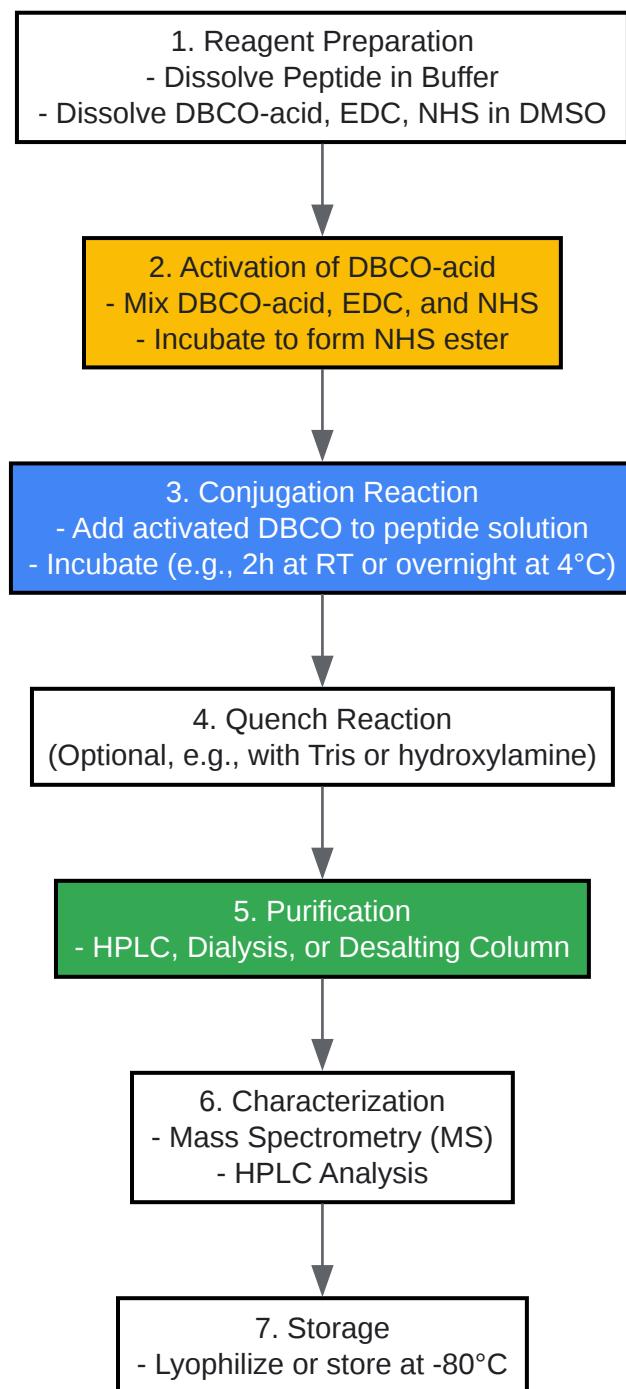
Diagram of the Chemical Labeling Pathway



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Caption: Two-step reaction for peptide labeling.

Experimental Workflow Overview



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Caption: Workflow for labeling peptides with DBCO-acid.

Materials and Reagents

- Peptide with at least one primary amine group (N-terminus or Lysine side chain)

- **DBCO-NHCO-PEG4-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer (pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris or glycine during the conjugation step.[[12](#)][[13](#)]
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
- Purification system: HPLC with a C18 column, desalting columns (e.g., Zeba™ Spin), or dialysis cassettes.[[14](#)][[15](#)]

Protocol: Peptide Labeling

1. Reagent Preparation: a. Peptide Solution: Prepare a stock solution of your peptide at a concentration of 1-10 mg/mL in the chosen reaction buffer. b. Linker/Activator Solution: Prepare fresh stock solutions in anhydrous DMSO:

- **DBCO-NHCO-PEG4-acid:** 10-50 mM
- EDC: 100-200 mM
- NHS: 100-200 mM Note: NHS esters are moisture-sensitive. Always allow vials to come to room temperature before opening and use anhydrous solvent.[[12](#)][[13](#)]

2. Activation of **DBCO-NHCO-PEG4-acid**: a. In a microcentrifuge tube, combine the **DBCO-NHCO-PEG4-acid**, EDC, and NHS solutions. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS). b. Incubate the mixture for 15-30 minutes at room temperature to form the reactive DBCO-NHCO-PEG4-NHS ester.

3. Conjugation to Peptide: a. Add the freshly activated DBCO-NHS ester solution to the peptide solution. The molar excess of the DBCO linker relative to the peptide can be varied to control the degree of labeling (see Table 1). A 10- to 20-fold molar excess is a common starting point. [[16](#)] b. Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or overnight at 4°C with gentle shaking.[[6](#)][[17](#)] Reaction progress can be monitored by LC-MS.

4. Quenching the Reaction (Optional): a. To stop the reaction and quench any unreacted NHS ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[16] b. Incubate for 15 minutes at room temperature.

5. Purification of the DBCO-Labeled Peptide: a. Remove unreacted DBCO linker and byproducts using a suitable method based on the peptide's size and properties.

- HPLC: Reverse-phase HPLC (RP-HPLC) is highly effective for purifying peptides and resolving labeled from unlabeled species.[14][18]
- Desalting Columns: For rapid buffer exchange and removal of small molecule impurities from larger peptides (>2 kDa).[15]
- Dialysis: Suitable for very large peptides or proteins.

6. Characterization and Storage: a. Confirm successful conjugation and purity using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the DBCO-NHCO-PEG4 moiety (Mass increase = ~534.6 Da). [17][18] b. The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).[17] c. Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.

Data Presentation

The efficiency of peptide labeling depends on several factors, including concentration, pH, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes for peptide labeling.

Parameter	Condition	Rationale & Expected Outcome
Peptide Concentration	1-10 mg/mL	Higher concentrations can improve reaction kinetics and yield.[13]
Molar Excess of DBCO Reagent	5x - 50x	A lower excess (5-10x) is used to favor mono-labeling. A higher excess (20-50x) increases the probability of labeling multiple available amines.[16]
Reaction pH	7.2 - 8.0	Favors the reaction between the NHS ester and the unprotonated primary amines on the peptide.[12]
Reaction Time	2-4 hours at RT	Sufficient for high conversion. Longer times (overnight at 4°C) can also be used to improve efficiency, especially for less reactive amines.[6]
Purification Method	RP-HPLC	Provides high purity, separating labeled, unlabeled, and multi-labeled species.[14]
Expected Yield	60% - 90%	Yields are highly dependent on the peptide sequence, number of available amines, and purification efficiency.[17]

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